cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride
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Overview
Description
cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of cyclohexylamine, characterized by the presence of a hydroxymethyl group and a methyl group on the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxymethyl and methyl groups.
Hydroxymethylation: Cyclohexanone is reacted with formaldehyde in the presence of a base to form 2-hydroxymethylcyclohexanone.
Methylation: The hydroxymethylated product is then subjected to methylation using methyl iodide and a base to yield 2-hydroxymethyl-1-methylcyclohexanone.
Amination: The final step involves the reductive amination of 2-hydroxymethyl-1-methylcyclohexanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to form cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: N-alkyl derivatives
Scientific Research Applications
cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and amine groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride: Lacks the methyl group, making it less sterically hindered.
trans-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride: Differs in the spatial arrangement of the substituents, affecting its reactivity and interaction with biological targets.
2-Hydroxymethylcyclohexylamine hydrochloride: Lacks the methyl group, resulting in different chemical and biological properties.
Uniqueness
cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride is unique due to the presence of both hydroxymethyl and methyl groups in the cis configuration. This specific arrangement imparts distinct steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
[(1R,2S)-2-amino-2-methylcyclohexyl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(9)5-3-2-4-7(8)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYACCMCUCGVBDM-WSZWBAFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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